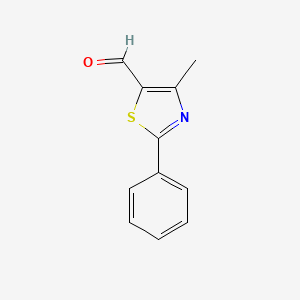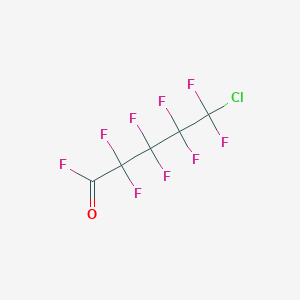
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is an organic compound with the molecular formula C11H9NOS. It is a thiazole derivative, characterized by a thiazole ring substituted with a methyl group at the 4-position, a phenyl group at the 2-position, and an aldehyde group at the 5-position.
作用機序
Target of Action
Thiazole compounds are known for their diverse biological activities . .
Mode of Action
Thiazole compounds, in general, can interact with various biological targets and cause different effects .
Biochemical Pathways
Thiazole compounds can potentially activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
生化学分析
Biochemical Properties
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with topoisomerase II, an enzyme involved in DNA replication and repair . This interaction can lead to the formation of DNA double-strand breaks, which can affect cell viability and function. Additionally, this compound has been shown to bind to specific proteins, influencing their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in liver carcinoma cell lines (HepG2), this compound exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can inhibit the activity of topoisomerase II, leading to the accumulation of DNA double-strand breaks and subsequent cell death . Additionally, this compound can activate certain signaling pathways that promote apoptosis and inhibit cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in sustained changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity and modulation of gene expression . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the use of this compound in research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Studies have shown that this compound can be efficiently transported into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylthioamide with α-haloketones under basic conditions, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
化学反応の分析
Types of Reactions: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Methyl-2-phenyl-1,3-thiazole-5-methanol.
科学的研究の応用
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing into its potential use in drug discovery and development.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
類似化合物との比較
2-Phenylthiazole: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
4-Methylthiazole: Lacks the phenyl and aldehyde groups, affecting its biological activity.
Thiazole-5-carbaldehyde: Lacks the methyl and phenyl groups, altering its chemical properties.
Uniqueness: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the aldehyde and phenyl groups enhances its utility in synthetic chemistry and drug development .
特性
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSQJOXOZJEHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383711 |
Source


|
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55327-23-6 |
Source


|
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)

![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)



